molecular formula C19H25NO2 B12610090 Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate CAS No. 651053-72-4

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

Cat. No.: B12610090
CAS No.: 651053-72-4
M. Wt: 299.4 g/mol
InChI Key: KKXBATXMSPCIFX-UHFFFAOYSA-N
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Description

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with butyl and trimethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridine ring. This is followed by alkylation to introduce the butyl group and methylation to add the trimethyl groups. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while phase-transfer catalysts can be employed in the alkylation and methylation steps.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

    Oxidation: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylic acid.

    Reduction: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The phenyl and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:

    Phenyl 4-butylpyridine-1(4H)-carboxylate: Lacks the trimethyl groups, resulting in different chemical properties.

    Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate: Lacks the butyl group, affecting its reactivity and applications.

    Phenyl 4-butyl-2,3,5-trimethylpyridine: Lacks the carboxylate ester group, leading to different biological activity.

The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Biological Activity

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is a complex organic compound with a unique molecular structure that contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, drawing on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H25NO2, with a molecular weight of 299.4 g/mol. Its structure features a pyridine ring substituted with a phenyl group, a butyl side chain, and three methyl groups at the 2, 3, and 5 positions. This configuration enhances its lipophilicity and may increase its biological activity compared to simpler derivatives.

Antiviral Properties

Research indicates that this compound exhibits potential anti-HIV activity . Studies have shown that derivatives of pyridine compounds can significantly inhibit HIV replication. For instance, compounds with similar structures have been investigated for their ability to interfere with viral entry and replication mechanisms in host cells.

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. Interaction studies suggest that modifications in the pyridine structure can influence binding affinity and specificity. This is crucial for optimizing the compound's pharmacological profile.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructureKey Features
2,6-Dimethylpyridine StructureLacks bulky substituents but retains methyl groups at similar positions
Collidine StructureContains three methyl groups but no carboxylic acid functionality
Pyridinium Salts StructurePositively charged; often used in ionic reactions

This compound's combination of a bulky butyl group and multiple methyl substituents enhances its biological activity compared to these simpler derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antiviral Activity : A study demonstrated that modifications in the pyridine ring significantly influenced the antiviral activity against HIV. The research highlighted how structural variations could enhance binding to viral proteins.
  • Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound to various enzymes involved in metabolic pathways. Results indicated that specific substitutions could optimize enzyme inhibition.

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Antiviral Drug Development : Its anti-HIV properties suggest it could be a candidate for developing new antiviral therapies.
  • Pharmacological Research : Further studies could explore its interactions with other biological targets for potential therapeutic applications.

Properties

CAS No.

651053-72-4

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

phenyl 4-butyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C19H25NO2/c1-5-6-12-18-14(2)13-20(16(4)15(18)3)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3

InChI Key

KKXBATXMSPCIFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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